molecular formula C26H22N4O3 B11942274 2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide

2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide

Cat. No.: B11942274
M. Wt: 438.5 g/mol
InChI Key: XVAKBFGFQSCBJZ-UYRXBGFRSA-N
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Description

2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in drug discovery . This compound’s structure includes a benzimidazole ring fused to a cyanoethenyl group, making it a potential candidate for various scientific applications.

Preparation Methods

The synthesis of 2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide involves multiple steps. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the nucleophilic aromatic substitution and other necessary reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The cyanoethenyl group may also play a role in its biological activity by interacting with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 2-(1H-benzimidazol-2-yl)-3-phenylpropanoic acid
  • 2-(1H-benzimidazol-2-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)propanoic acid

These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their biological activity and applications . The unique combination of functional groups in 2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide makes it distinct and potentially more versatile in its applications.

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C26H22N4O3/c1-17-7-3-4-8-20(17)28-25(31)16-33-23-12-11-18(14-24(23)32-2)13-19(15-27)26-29-21-9-5-6-10-22(21)30-26/h3-14H,16H2,1-2H3,(H,28,31)(H,29,30)/b19-13-

InChI Key

XVAKBFGFQSCBJZ-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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